2-(3-ethyl-1H-1,2,4-triazol-5-yl)morpholine
Overview
Description
2-(3-ethyl-1H-1,2,4-triazol-5-yl)morpholine is a heterocyclic compound that features both a triazole ring and a morpholine ring in its structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new drugs and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethyl-1H-1,2,4-triazol-5-yl)morpholine typically involves the reaction of 3-ethyl-1H-1,2,4-triazole with morpholine under specific conditions. One common method includes the use of a base such as sodium carbonate in a solvent mixture of dioxane and water, followed by heating to facilitate the reaction . Another approach involves the use of microwave irradiation to accelerate the reaction, which can be performed in a multimode reactor .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-ethyl-1H-1,2,4-triazol-5-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the triazole or morpholine rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring may yield triazole N-oxides, while reduction can produce dihydrotriazole derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-(3-ethyl-1H-1,2,4-triazol-5-yl)morpholine has several scientific research applications, including:
Medicinal Chemistry: The compound serves as a scaffold for the development of new drugs with potential therapeutic effects.
Materials Science: The compound can be used in the synthesis of advanced materials with unique properties, such as polymers and coordination complexes.
Biological Research: It is used in studies to understand the interactions of triazole-containing compounds with biological targets, including enzymes and receptors.
Industrial Applications: The compound’s chemical properties make it suitable for use in various industrial processes, including catalysis and the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-ethyl-1H-1,2,4-triazol-5-yl)morpholine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems . The exact pathways and molecular targets depend on the specific application and the nature of the compound’s interactions with its environment.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simple triazole compound with a wide range of biological activities, including antifungal and antibacterial properties.
3-ethyl-1H-1,2,4-triazole: A derivative of 1,2,4-triazole with an ethyl group, similar to the triazole moiety in 2-(3-ethyl-1H-1,2,4-triazol-5-yl)morpholine.
Morpholine: A heterocyclic amine with applications in organic synthesis and as a solvent.
Uniqueness
This compound is unique due to the combination of the triazole and morpholine rings in a single molecule. This dual functionality imparts distinct chemical and biological properties, making it a versatile compound for various applications. The presence of both rings allows for diverse chemical modifications and interactions, enhancing its potential as a scaffold for drug development and materials science.
Properties
IUPAC Name |
2-(5-ethyl-1H-1,2,4-triazol-3-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-2-7-10-8(12-11-7)6-5-9-3-4-13-6/h6,9H,2-5H2,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOBZLJWEMZMRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)C2CNCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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